molecular formula C16H16N2O B12671800 Indole, 3-(1H-azepinylmethyl)-5-methoxy- CAS No. 101832-85-3

Indole, 3-(1H-azepinylmethyl)-5-methoxy-

Cat. No.: B12671800
CAS No.: 101832-85-3
M. Wt: 252.31 g/mol
InChI Key: DPEFGBYQSYIHOV-UHFFFAOYSA-N
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Description

Indole, 3-(1H-azepinylmethyl)-5-methoxy-, is a synthetic indole derivative characterized by a methoxy group at the 5-position of the indole ring and a 1H-azepinylmethyl substituent at the 3-position. The 5-methoxy substitution is a common feature in bioactive indole derivatives, such as melatonin, where it contributes to antioxidant properties and receptor binding . The azepinylmethyl group introduces a seven-membered nitrogen-containing ring, which may influence steric bulk, lipophilicity, and conformational flexibility compared to smaller substituents (e.g., imidazolylmethyl or alkyl chains).

Properties

CAS No.

101832-85-3

Molecular Formula

C16H16N2O

Molecular Weight

252.31 g/mol

IUPAC Name

3-(azepin-1-ylmethyl)-5-methoxy-1H-indole

InChI

InChI=1S/C16H16N2O/c1-19-14-6-7-16-15(10-14)13(11-17-16)12-18-8-4-2-3-5-9-18/h2-11,17H,12H2,1H3

InChI Key

DPEFGBYQSYIHOV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CN3C=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Indole, 3-(1H-azepinylmethyl)-5-methoxy- typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the azepine ring and the methoxy group. The key steps include:

    Formation of the Indole Core: This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.

    Introduction of the Azepine Ring: The azepine ring can be introduced via a nucleophilic substitution reaction, where a suitable azepine precursor reacts with the indole core.

    Methoxylation: The methoxy group can be introduced through an electrophilic aromatic substitution reaction, where a methoxy donor reacts with the indole core under acidic conditions.

Industrial Production Methods

Industrial production of Indole, 3-(1H-azepinylmethyl)-5-methoxy- may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

Indole, 3-(1H-azepinylmethyl)-5-methoxy- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., methyl iodide)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield halogenated or alkylated derivatives.

Scientific Research Applications

Indole, 3-(1H-azepinylmethyl)-5-methoxy- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: The compound is used in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of Indole, 3-(1H-azepinylmethyl)-5-methoxy- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may interact with G-protein coupled receptors (GPCRs) or ion channels, leading to changes in cellular signaling pathways. The exact mechanism depends on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Key Analogues:

Melatonin (5-Methoxy-N-acetyltryptamine): Structure: 5-Methoxy group + 3-(N-acetylaminoethyl) chain. Activity: Binds to melatonin receptors (IC₅₀ = 40 pM) and scavenges reactive oxygen species (ROS) via the 5-methoxy group .

Compound 79 (3-(Imidazolylmethyl)-5-methoxyindole) :

  • Structure : 5-Methoxy + 3-(imidazolylmethyl) group.
  • Synthesis : Synthesized via formylation of 5-methoxyindole, followed by coupling with (1H-indol-3-yl)methylamine and TosMIC .
  • Comparison : Replacing imidazole with azepine could modulate solubility and interactions with hydrophobic binding pockets.

CI-949 (5-Methoxy-3-(1-methylethoxy)-1-phenylindole-2-carboxamide): Structure: 5-Methoxy + 3-(isopropoxy) group. Activity: Potent antiallergic agent via histamine release inhibition .

Compound 16 (3-(Imidazothiazole)-5-methoxyindole) :

  • Structure : 5-Methoxy + 3-(imidazothiazole) group.
  • Activity : Antitumor activity linked to cyclin-dependent kinase 1 (CDK1) inhibition, enhanced by 2-methyl substitution on imidazothiazole .
  • Comparison : The azepine ring’s larger size may reduce kinase selectivity compared to planar heterocycles like imidazothiazole.

Substituent Trends:

  • 5-Methoxy vs. 5-Hydroxy : Hydroxyl groups (e.g., compound 15 in ) reduce activity due to increased polarity and metabolic instability .
  • N-Alkylation : Methylation of the indole nitrogen (e.g., compound 20 in ) diminishes cytotoxicity, suggesting that free NH is critical for binding .

Key Findings :

  • 5-Methoxy Optimization : Retaining the 5-methoxy group maximizes activity across multiple assays (e.g., colony formation, ROS scavenging) .
  • 3-Substituent Flexibility : Bulky groups (e.g., azepinylmethyl) may improve target selectivity but reduce solubility.

Data Tables

Table 1: Structural and Activity Comparison of 5-Methoxyindole Derivatives

Compound Name 3-Substituent Molecular Weight (g/mol) Biological Activity Key Reference
Indole, 3-(1H-azepinylmethyl)-5-methoxy- 1H-azepinylmethyl ~259.3* [Theoretical] Receptor modulation -
Melatonin N-Acetylaminoethyl 232.28 Antioxidant, circadian rhythm
Compound 79 Imidazolylmethyl 389.04 SAR exploration
CI-949 Isopropoxy 393.43 Antiallergic
Compound 16 Imidazothiazole 341.41 Antitumor (IC₅₀ = 1.2 µM)

*Calculated based on formula C₁₄H₁₇N₃O.

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